AR Binding Affinity: 4-Hydroxytestosterone Exhibits Superior AR Binding Relative to DHT and Formestane
4-Hydroxytestosterone demonstrates high-affinity binding to the rat prostatic androgen receptor with a relative binding affinity (RBA) of 75, measured against mibolerone (RBA = 100). This binding affinity exceeds that of the endogenous androgen 5α-dihydrotestosterone (DHT; RBA = 66) and substantially surpasses its precursor formestane (4OHA; RBA = 0.085) and other formestane metabolites (metabolite A: RBA = 0.485; metabolite B: RBA = 0.016) [1]. The quantification of RBA values was performed using competitive radioligand binding assays with rat prostatic cytosol preparations.
| Evidence Dimension | Androgen receptor relative binding affinity (RBA) |
|---|---|
| Target Compound Data | RBA = 75 (relative to mibolerone = 100) |
| Comparator Or Baseline | DHT (RBA = 66); Formestane/4OHA (RBA = 0.085); Metabolite A (RBA = 0.485); Metabolite B (RBA = 0.016) |
| Quantified Difference | 4-OHT vs. DHT: 13.6% higher RBA; 4-OHT vs. 4OHA: ~882-fold higher RBA |
| Conditions | Rat prostatic androgen receptor competitive binding assay; mibolerone as reference ligand |
Why This Matters
This quantitative AR binding superiority over DHT and formestane justifies selecting 4-OHT for AR activation studies where maximal receptor engagement or metabolite-independent signaling is required.
- [1] Davies JH, Shearer RJ, Rowlands MG, Poon GK, Houghton J, Jarman M, Dowsett M. Effects of 4-hydroxyandrost-4-ene-3,17-dione and its metabolites on 5α-reductase activity and the androgen receptor. J Enzyme Inhib. 1992;6(2):141-7. PMID: 1284430. View Source
